Cas no 2416228-89-0 (6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride)

6-(Chloromethyl)-2H,3H-1,4-dioxino[2,3-b]pyridine hydrochloride is a versatile heterocyclic compound featuring a chloromethyl functional group, which enhances its reactivity in synthetic applications. The 1,4-dioxino[2,3-b]pyridine scaffold provides a rigid framework, making it useful in pharmaceutical and agrochemical research. The hydrochloride salt improves solubility and stability, facilitating handling in organic synthesis. This compound serves as a key intermediate in the preparation of biologically active molecules, particularly in the development of fused-ring systems. Its structural features allow for selective modifications, enabling the construction of complex derivatives for medicinal chemistry and material science applications. High purity and consistent quality ensure reliable performance in research and industrial processes.
6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride structure
2416228-89-0 structure
Product Name:6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride
CAS No:2416228-89-0
MF:C8H9Cl2NO2
MW:222.068560361862
MDL:MFCD32668289
CID:5674703
PubChem ID:146155659
Update Time:2025-05-24

6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-(chloromethyl)-2H,3H-[1,4]dioxino[2,3-b]pyridine hydrochloride
    • EN300-26638649
    • 2416228-89-0
    • 6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride
    • 6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride
    • MDL: MFCD32668289
    • Inchi: 1S/C8H8ClNO2.ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;/h1-2H,3-5H2;1H
    • InChI Key: LHIFHASNVVLQDQ-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC2=C(N=1)OCCO2.Cl

Computed Properties

  • Exact Mass: 221.0010339g/mol
  • Monoisotopic Mass: 221.0010339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4Ų

6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride Pricemore >>

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Additional information on 6-(chloromethyl)-2H,3H-1,4dioxino2,3-bpyridine hydrochloride

6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride: A Comprehensive Overview

6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride (CAS No: 2416228-89-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for advanced chemical synthesis. The molecule's structure is characterized by a pyridine ring fused with a dioxine moiety, which introduces interesting electronic and steric effects. The presence of a chloromethyl group further enhances its reactivity and functional versatility.

Recent studies have highlighted the importance of dioxino[2,3-b]pyridine derivatives in the development of novel materials for optoelectronic applications. Researchers have demonstrated that the electronic properties of these compounds can be fine-tuned by modifying substituents on the pyridine ring. In particular, the chloromethyl group in 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride has been shown to significantly influence the compound's absorption spectrum, making it a promising candidate for use in light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the dioxine ring through cyclization reactions and subsequent functionalization with the chloromethyl group. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of chemical stability, 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride exhibits remarkable thermal stability under standard laboratory conditions. However, its reactivity towards nucleophilic substitution reactions makes it an ideal precursor for synthesizing more complex molecules. Recent advancements in asymmetric catalysis have further expanded its utility in enantioselective synthesis.

From an environmental perspective, the compound's biodegradability and eco-friendliness have been evaluated in several studies. Results indicate that under controlled conditions, 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride can undergo biodegradation without releasing harmful byproducts. This makes it a sustainable choice for applications in green chemistry.

Looking ahead, the potential applications of 6-(Chloromethyl)-2H,3H-1,4-Dioxino[2,3-b]Pyridine Hydrochloride are vast and varied. Its role as a building block in drug discovery is particularly noteworthy. Researchers are exploring its use in developing new pharmaceutical agents targeting specific biological pathways. Additionally, its incorporation into advanced polymer systems is being investigated for next-generation materials with enhanced mechanical and thermal properties.

In conclusion,6-(Chloromethyl)-2H,3H-1

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